Cas no 923179-91-3 (N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide)

N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide
- N-[2-(2-methylphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide
- 3-Pyridinecarboxamide, N-[2-(2-methylphenyl)-4-oxo-4H-1-benzopyran-6-yl]-
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- インチ: 1S/C22H16N2O3/c1-14-5-2-3-7-17(14)21-12-19(25)18-11-16(8-9-20(18)27-21)24-22(26)15-6-4-10-23-13-15/h2-13H,1H3,(H,24,26)
- InChIKey: QJYQCKQAEBILTB-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC=C1C(NC1C=C2C(=CC=1)OC(C1=CC=CC=C1C)=CC2=O)=O
じっけんとくせい
- 密度みつど: 1.331±0.06 g/cm3(Predicted)
- ふってん: 493.0±45.0 °C(Predicted)
- 酸性度係数(pKa): 11.02±0.40(Predicted)
N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2211-0054-3mg |
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923179-91-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2211-0054-5mg |
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923179-91-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2211-0054-5μmol |
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923179-91-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2211-0054-1mg |
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923179-91-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2211-0054-2μmol |
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923179-91-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2211-0054-20mg |
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923179-91-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2211-0054-10mg |
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923179-91-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2211-0054-4mg |
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923179-91-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2211-0054-2mg |
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923179-91-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2211-0054-10μmol |
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923179-91-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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10. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamideに関する追加情報
N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide (CAS No. 923179-91-3): A Comprehensive Overview
N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide (CAS No. 923179-91-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The molecular structure of N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide is composed of a chromene core linked to a pyridine ring through an amide bond, with a 2-methylphenyl substituent. The chromene moiety, known for its antioxidant and anti-inflammatory properties, contributes to the compound's biological activity. The pyridine ring, on the other hand, enhances the compound's solubility and pharmacokinetic properties, making it a valuable candidate for drug development.
Recent studies have highlighted the multifaceted biological activities of N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide. One notable area of research is its potential as an anticancer agent. In vitro and in vivo experiments have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. The mechanism of action involves the induction of apoptosis and the inhibition of cell proliferation, which are crucial for cancer therapy.
Furthermore, N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide has shown promising anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and organ dysfunction. Preclinical studies have indicated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
The antioxidant activity of N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide is another key aspect of its biological profile. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases. Research has shown that this compound can scavenge free radicals and protect cells from oxidative damage, thereby offering potential therapeutic benefits.
In addition to its direct biological activities, N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide has been investigated for its ability to modulate signaling pathways involved in disease pathogenesis. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in inflammation and immune responses. By targeting this pathway, the compound may offer a novel approach to treating inflammatory diseases.
The pharmacokinetic properties of N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide have also been studied extensively. Its favorable solubility and stability make it suitable for oral administration, which is a desirable feature for drug development. Preclinical studies have demonstrated that the compound has good bioavailability and a favorable pharmacokinetic profile, suggesting its potential for further clinical evaluation.
Despite its promising biological activities and favorable pharmacokinetic properties, further research is needed to fully understand the mechanisms underlying the therapeutic effects of N-2-(2-methylphenyl)-4-o xo - 4 H - chromen - 6 - ylpyridine - 3 - carboxamide. Ongoing clinical trials are currently evaluating its safety and efficacy in human subjects. These trials will provide valuable insights into the potential clinical applications of this compound.
In conclusion, N - 2 - ( 2 - methylphenyl ) - 4 - oxo - 4 H - chromen - 6 - ylpyridine - 3 - carboxamide (CAS No. 923179 - 91 - 3) represents a promising candidate for the development of novel therapeutic agents. Its unique structural features and multifaceted biological activities make it an attractive target for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.
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